

# Application Notes and Protocols for the Iodination of 6-Methoxy-1H-indazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *5-iodo-6-methoxy-1H-indazole*

Cat. No.: B3026731

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the indazole scaffold is pivotal for modulating the pharmacological properties of these molecules. Among various modifications, iodination serves as a crucial step, introducing a versatile handle for subsequent cross-coupling reactions, thereby enabling the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive experimental procedure for the regioselective iodination of 6-methoxy-1H-indazole, a key intermediate in the synthesis of various biologically active compounds.

The protocol herein describes the C-3 iodination of 6-methoxy-1H-indazole utilizing molecular iodine in the presence of a mild base. This method is a well-established and cost-effective approach for the synthesis of 3-iodo-6-methoxy-1H-indazole. The electron-donating nature of the methoxy group at the 6-position influences the electron density of the indazole ring, while the inherent reactivity of the C-3 position directs the electrophilic substitution to this site.

## Reaction Scheme

Figure 1: General reaction scheme for the iodination of 6-methoxy-1H-indazole.

## Data Presentation

Parameter	Value
Reactants	
6-methoxy-1H-indazole	1.0 eq
Iodine (I <sub>2</sub> )	1.1 eq
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	2.0 eq
Solvent	N,N-Dimethylformamide (DMF)
Reaction Temperature	Room Temperature (20-25 °C)
Reaction Time	12-24 hours
Expected Product	3-iodo-6-methoxy-1H-indazole
CAS Number	936138-17-9[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IN <sub>2</sub> O
Molecular Weight	274.06 g/mol
Appearance	Expected to be a solid
Purity (Typical)	>95% after purification[1]

## Experimental Workflow



Click to download full resolution via product page

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemshuttle.com [chemshuttle.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Iodination of 6-Methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026731#experimental-procedure-for-iodination-of-6-methoxy-1h-indazole>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)